REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([O:29][CH3:30])=[C:6]([C:8]([CH3:28])([CH3:27])[CH2:9][C:10]([OH:26])([C:22]([F:25])([F:24])[F:23])[CH2:11][NH:12][C:13]2[CH:21]=[CH:20][CH:19]=[CH:18][C:14]=2[C:15]([NH2:17])=[O:16])[CH:7]=1.F[C:32](F)(F)C(O)=O>COC(OC)OC>[F:1][C:2]1[CH:3]=[CH:4][C:5]([O:29][CH3:30])=[C:6]([C:8]([CH3:27])([CH3:28])[CH2:9][C:10]([OH:26])([C:22]([F:25])([F:23])[F:24])[CH2:11][N:12]2[C:13]3[C:14](=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:15](=[O:16])[N:17]=[CH:32]2)[CH:7]=1
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Name
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2-[4-(5-fluoro-2-methoxyphenyl)-2-hydroxy-4-methyl-2-trifluoromethylpentylamino]benzamide
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Quantity
|
106 mg
|
Type
|
reactant
|
Smiles
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FC=1C=CC(=C(C1)C(CC(CNC1=C(C(=O)N)C=CC=C1)(C(F)(F)F)O)(C)C)OC
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Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
6 mL
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Type
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solvent
|
Smiles
|
COC(OC)OC
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
the reaction mixture was concentrated in vacuo
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Type
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CUSTOM
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Details
|
The residue was purified by column chromatography with silica gel (eluted with 70% ethyl acetate-hexanes)
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Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=C(C1)C(CC(CN1C=NC(C2=CC=CC=C12)=O)(C(F)(F)F)O)(C)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |